Cas no 129874-08-4 (Terpenes)

Terpenes structure
Terpenes structure
Product Name:Terpenes
CAS-nummer:129874-08-4
MF:C24H40O5
MW:408.57140827179
CID:102862
PubChem ID:221493
Update Time:2025-04-18

Terpenes Chemische en fysische eigenschappen

Naam en identificatie

    • Terpenes
    • Terpene
    • Terpene series
    • Terpenes and Terpenoids
    • Terpenoids
    • BBR2
    • Dertosol N
    • FlorinS
    • HFT 1
    • Hydrocarbons, terpenic
    • Norpine 65
    • Rentry D
    • Terpanes
    • EC 201-337-8
    • 5beta-Cholanic acid, 3alpha,7alpha,12alpha-trihydroxy- (7CI)
    • URSODEOXYCHOLIC ACID IMPURITY B [EP IMPURITY]
    • CHEBI:16359
    • 3alpha,7alpha,12alpha-Trihydroxy-beta-cholanic acid
    • NSC-6135
    • CholsA currencyure
    • 3a,7a,12a-Trihydroxy-b-cholanate
    • Cholic acid, British Pharmacopoeia (BP) Reference Standard
    • 5.beta.-Cholan-24-oic acid, 3.alpha.,7.alpha.,12.alpha.-trihydroxy-
    • Cholalin
    • 3a,7a,12a-Trihydroxy-b-cholanic acid
    • kolbam
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3-alpha,5-beta,7-alpha,12-alpha)-
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oate
    • Cholalic acid
    • (R)-4-((3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • (4R)-4-((3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • Orphacol&Reg;
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure [German]
    • HY-N0324
    • C00695
    • 5.beta.-Cholan-24-oic acid,7.alpha.,12.alpha.-trihydroxy-
    • CCG-268746
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxy-5-.beta.-cholan-24-oic acid
    • 129874-08-4
    • Cholic acid, from ox or sheep bile, >=98%
    • NCGC00142384-03
    • Colalin
    • Cholic acid (USAN)
    • orphacol
    • Z1954806455
    • 361-09-1
    • HSDB 982
    • OrphacolReg
    • 3a,7a,12a-Trihydroxycholanate
    • 17-beta-(1-Methyl-3-carboxypropyl)etiocholane-3alpha,7alpha,12alpha-triol
    • Cholalate
    • DB02659
    • Cholic acid, United States Pharmacopeia (USP) Reference Standard
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
    • SCHEMBL27461
    • LMST04010001
    • Cholic acid, 500 mug/mL in methanol, certified reference material
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanic acid
    • 5b-Cholic acid
    • 17beta-[1-Methyl-3-carboxypropyl]etiocholane-3alpha,7alpha,12alpha-triol
    • 3a,7a,12a-Trihydroxy-beta-cholanic acid
    • CHOLIC ACID [FCC]
    • CHEMBL205596
    • cholic-acid
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanic acid
    • (3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-Trihydroxycholan-24-oic acid sodium salt
    • HMS2268L18
    • 4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5beta-Cholan-24-oic acid, 3alpha,7alpha,12alpha-trihydroxy-
    • 3a,7a,12a-Trihydroxy-5b-cholanoic acid
    • 17b-[1-Methyl-3-carboxypropyl]etiocholane-3a,7a,12a-triol
    • CHOLIC ACID [JAN]
    • MLS001066422
    • SMR000112165
    • Cholic acid (8CI)
    • (4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-5,9,16-trihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid
    • cholicacid
    • CHOLIC ACID [WHO-DD]
    • Cholic acid, European Pharmacopoeia (EP) Reference Standard
    • 3-alpha,7-alpha,12-alpha-Trihydroxy-5-beta-cholan-24-oic acid
    • 3,7,12-Trihydroxycholan-24-oic acid, (3alpha,5beta,7alpha,12alpha)-
    • NSC6135
    • 3,7,12-Trihydroxy-cholan-24-oic acid, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • GTPL609
    • DTXSID6040660
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure
    • 3a,7a,12a-Trihydroxy-5b-cholanoate
    • cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid (Cholic Acid)
    • Cholbam (TN)
    • CHOLIC ACID (USP-RS)
    • 3.alpha.,7.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • SODIUM CHOLATE
    • 5.beta.-Cholic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)- (9CI)
    • SR-01000765698-4
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol 5beta-Cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanoic acid
    • 3a,7a,12a-Trihydroxy-beta-cholanate
    • (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aR)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, (3-.ALPHA.,5-.BETA.,7-.ALPHA.,12-.ALPHA.)-
    • 4-10-00-02072 (Beilstein Handbook Reference)
    • Cholan-24-oic acid,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanate
    • SR-01000765698
    • 3,7,12-Trihydroxy-cholan-24-oic acid (3-alpha,5-beta,7-alpha,12-alpha)
    • Cholsaeure
    • Q287415
    • 3.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oic acid
    • CS-6608
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a)-
    • 5b-Cholate
    • Cholbam
    • CHD
    • CHOLIC ACID (EP IMPURITY)
    • (3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid, Vetec(TM) reagent grade, 98%
    • 3a,7a,12a-Trihydroxy-5b-cholanate
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxycholansaeure
    • Cholsaeure [German]
    • 3a,7a,12a-Trihydroxy-5b-cholanic acid
    • D10699
    • CCRIS 1626
    • bmse000650
    • (R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 10321-98-9
    • CHOLIC ACID [ORANGE BOOK]
    • DTXCID4020660
    • BDBM21680
    • Colalin (VAN)
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol
    • AS-69849
    • 3a,7a,12a-Trihydroxycholanic acid
    • BRN 2822009
    • MLS002207051
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5b-Cholanic acid-3a,7a,12a-triol
    • EN300-6766788
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanoic acid
    • (3alpha,5beta,7alpha,8x,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • UNII-G1JO7801AE
    • 3a,7a,12a-Trihydroxy-5A-cholanic acid
    • BIDD:PXR0196
    • (3alpha,5beta,7alpha,8alpha,12alpha,14beta,17alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid (sodium)
    • 3,7,12-Trihydroxycholanic acid
    • Cholic acid, 5beta-
    • 81-25-4
    • G1JO7801AE
    • 17.beta.-(1-Methyl-3-carboxypropyl)etiocholane-3.alpha.,7.alpha.,12.alpha.-triol
    • Cholic acid [USAN]
    • AKOS005622502
    • NS00010900
    • C24H40O5
    • s3742
    • C-5900
    • 3alpha,7alpha,12alpha-Trihydroxycholanic acid
    • EINECS 201-337-8
    • MFCD00003672
    • CHOLIC ACID [EMA EPAR]
    • A830252
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoicacid
    • cholate
    • CHOLIC ACID [USP-RS]
    • Spectrum5_002005
    • CHOLIC ACID [HSDB]
    • CHOLIC ACID [EP IMPURITY]
    • 3-&alpha,7-&alpha,12-&alpha-trihydroxy-5-&beta-cholanate
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid
    • URSODEOXYCHOLIC ACID IMPURITY B (EP IMPURITY)
    • 4-((1S,2S,7S,11S,16S,5R,9R,10R,14R,15R)-5,9,16-trihydroxy-2,15-dimethyltetracy clo[8.7.0.0<2,7>.0<11,15>]heptadec-14-yl)pentanoic acid
    • BP-30084
    • CHOLIC ACID [MI]
    • Inchi: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
    • InChI-sleutel: BHQCQFFYRZLCQQ-OELDTZBJSA-N
    • LACHT: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)O)[C@]21C)O)O

Berekende eigenschappen

  • Exacte massa: 196.1464
  • Monoisotopische massa: 408.288
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 4
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 29
  • Aantal draaibare bindingen: 4
  • Complexiteit: 637
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 11
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 98A^2
  • XLogP3: 3.6

Experimentele eigenschappen

  • Kleur/vorm: 白色至 灰白色结晶粉末
  • Dichtheid: 1.184
  • Smeltpunt: 197-202℃
  • Kookpunt: 545
  • Vlampunt: 321°C
  • Brekindex: 1.558
  • PSA: 26.3
  • LogboekP: 3.44870
  • Specifieke rotatie: 36 º (C=0.6, 95% ETOH)

Terpenes Beveiligingsinformatie

  • Opslagvoorwaarde:储存于冷库。

Terpenes Gerelateerde literatuur

Aanbevolen leveranciers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hunan Well Medicine Synthesis Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd